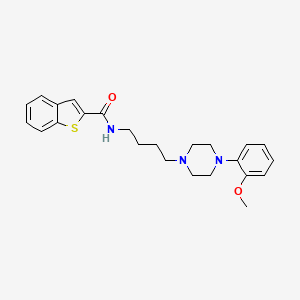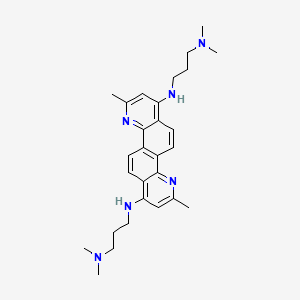![molecular formula C21H27N3O2 B3182307 N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide](/img/structure/B3182307.png)
N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide
Vue d'ensemble
Description
ML008 est un composé à base de résine de polypropylène contenant 40 % de polytétrafluoroéthylène. Il est connu pour ses propriétés de lubrification interne et de résistance à l'usure . Ce composé est principalement utilisé dans diverses applications industrielles en raison de ses caractéristiques uniques.
Mécanisme D'action
NCGC00092410, also known as ML008 or N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide, is a potent and selective inhibitor of glucocerebrosidase (GC). This compound has been studied for its potential use in the treatment of Gaucher disease .
Target of Action
The primary target of NCGC00092410 is glucocerebrosidase (GC) . GC is a lysosomal enzyme that plays a crucial role in the breakdown of glucocerebroside into glucose and ceramide . Mutations in the gene encoding this enzyme can lead to Gaucher disease, a lysosomal storage disorder .
Mode of Action
NCGC00092410 acts as a GC chaperone . It binds to the active site of the mutant enzyme, which may facilitate proper folding and trafficking to the lysosome . This interaction increases the activity and lysosomal localization of GC in mutant cell lines .
Biochemical Pathways
The action of NCGC00092410 affects the glucocerebroside metabolic pathway . By increasing the activity of GC, it enhances the breakdown of glucocerebroside, thereby preventing its accumulation in lysosomes . This can alleviate the symptoms of Gaucher disease, which is characterized by the buildup of glucocerebroside in various organs .
Pharmacokinetics
Its ability to increase the lysosomal localization of gc suggests that it can effectively reach and act within cells .
Result of Action
The primary result of NCGC00092410’s action is an increase in the activity and lysosomal localization of GC in mutant cell lines . This can potentially alleviate the symptoms of Gaucher disease by preventing the buildup of glucocerebroside .
Analyse Biochimique
Biochemical Properties
NCGC00092410 interacts with the enzyme glucocerebrosidase, inhibiting its activity . This interaction is highly selective, as NCGC00092410 shows no activity against related hydrolases at concentrations up to 77 μM . The nature of this interaction is inhibitory, with NCGC00092410 acting as a non-sugar inhibitor of glucocerebrosidase .
Cellular Effects
In cellular processes, NCGC00092410 has been shown to increase the activity and lysosomal localization of glucocerebrosidase in mutant cell lines . This suggests that NCGC00092410 may influence cell function by modulating the activity and localization of glucocerebrosidase, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of NCGC00092410 involves binding to glucocerebrosidase, inhibiting its activity and thereby preventing the breakdown of glucocerebrosides . This inhibition is selective and potent, with an IC50 value of 31 nM . By inhibiting glucocerebrosidase, NCGC00092410 can influence gene expression and cellular metabolism, particularly in cells with mutations in the glucocerebrosidase gene .
Metabolic Pathways
NCGC00092410 is involved in the metabolic pathway of glucocerebrosides, where it acts as an inhibitor of glucocerebrosidase . This enzyme is crucial for the breakdown of glucocerebrosides, and its inhibition by NCGC00092410 could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
NCGC00092410 has been shown to increase the lysosomal localization of glucocerebrosidase in mutant cell lines This suggests that NCGC00092410 may influence the subcellular localization of glucocerebrosidase, potentially affecting its activity or function
Méthodes De Préparation
Voies de synthèse et conditions de réaction : ML008 est synthétisé en combinant de la résine de polypropylène avec du polytétrafluoroéthylène. Le processus comprend les étapes suivantes :
Température de séchage : 80 °C
Durée de séchage : 4 heures
Température de fusion : 225 - 250 °C
Température de la zone avant - Zone 3 : 240 - 250 °C
Température de la zone centrale - Zone 2 : 215 - 225 °C
Température de la zone arrière - Zone 1 : 195 - 205 °C
Température du moule : 30 - 50 °C
Contre-pression : 0,2 - 0,3 MPa
Vitesse de la vis : 30 - 60 tr/min.
Méthodes de production industrielle : La production industrielle de ML008 fait appel à la technologie du moulage par injection. Cette méthode garantit une distribution uniforme du polytétrafluoroéthylène dans la matrice de polypropylène, ce qui donne un composé doté d'une résistance accrue à l'usure et de propriétés de lubrification .
Analyse Des Réactions Chimiques
ML008 subit principalement des changements physiques plutôt que chimiques en raison de sa nature stable. il peut être soumis à divers processus mécaniques et thermiques :
Oxydation : ML008 est résistant à l'oxydation en raison de la présence de polytétrafluoroéthylène.
Réduction : Le composé ne subit généralement pas de réactions de réduction.
Substitution : Les réactions de substitution ne sont pas courantes pour ML008 en raison de sa structure chimique stable.
4. Applications de recherche scientifique
ML008 a une large gamme d'applications dans la recherche scientifique et l'industrie :
Chimie : Utilisé comme matériau résistant à l'usure dans divers procédés chimiques.
Biologie : Employé dans les équipements de laboratoire qui nécessitent un faible frottement et une grande durabilité.
Médecine : Utilisé dans les dispositifs médicaux qui doivent résister à une utilisation répétée sans se dégrader.
5. Mécanisme d'action
Le mécanisme d'action de ML008 est principalement physique. Le polytétrafluoroéthylène présent dans la matrice de polypropylène fournit une lubrification interne, réduisant ainsi le frottement et l'usure. Ceci fait de ML008 un matériau idéal pour les applications nécessitant une grande durabilité et une faible maintenance .
Applications De Recherche Scientifique
ML008 has a wide range of applications in scientific research and industry:
Chemistry: Used as a wear-resistant material in various chemical processes.
Biology: Employed in laboratory equipment that requires low friction and high durability.
Medicine: Utilized in medical devices that need to withstand repeated use without degradation.
Comparaison Avec Des Composés Similaires
ML008 est unique en raison de sa combinaison de polypropylène et de polytétrafluoroéthylène, qui offre à la fois une résistance à l'usure et une lubrification interne. Les composés similaires comprennent :
Composé LNP LUBRICOMP ML009 : Composition similaire, mais peut avoir des pourcentages différents de polytétrafluoroéthylène.
Composé LNP LUBRICOMP ML010 : Autre variante avec des propriétés mécaniques et des applications différentes.
ML008 se démarque par son équilibre spécifique de propriétés, ce qui le rend adapté à une large gamme d'applications.
Propriétés
IUPAC Name |
N-(4-methyl-2-morpholin-4-ylquinolin-6-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-15-13-20(24-9-11-26-12-10-24)23-19-8-7-17(14-18(15)19)22-21(25)16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVNPOBNVRBOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3CCCCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



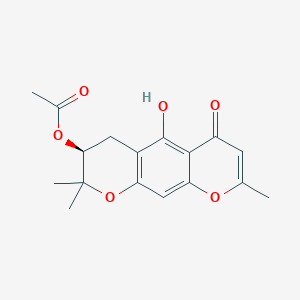
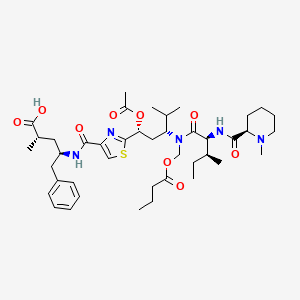
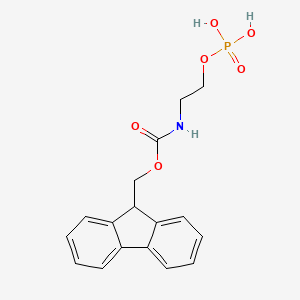
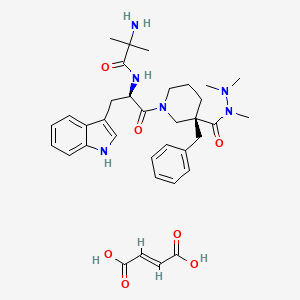

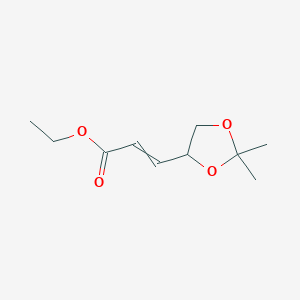
![Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3182278.png)
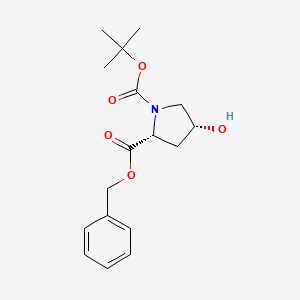
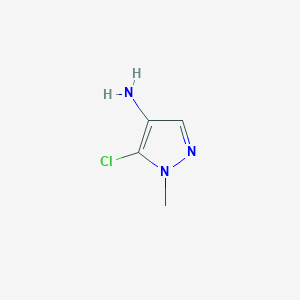
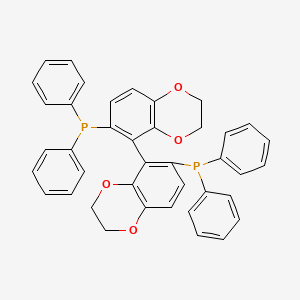
![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)
